
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, more commonly known as EMEPMP, is a compound belonging to the class of organic compounds known as phenylpropene derivatives. It is composed of a benzene ring, two ethoxy groups and two methoxy groups attached to a propene chain. EMEPMP has been studied extensively due to its potential applications in various fields, such as organic synthesis, pharmaceuticals, and biochemistry.
Mecanismo De Acción
EMEPMP acts as an intermediate in various chemical reactions, such as the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. In the Wittig reaction, the phosphonium ylide reacts with the aldehyde or ketone to form an alkene, while in the Horner-Wadsworth-Emmons reaction, the organometallic reagent reacts with the aldehyde or ketone to form an alkene. Finally, in the Stork-Zhao reaction, the palladium-catalyzed coupling reaction forms an alkene from an aldehyde or ketone.
Biochemical and Physiological Effects
EMEPMP has been studied for its potential biochemical and physiological effects, but its effects are not yet fully understood. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and to alter the expression of certain genes, such as those involved in the biosynthesis of fatty acids and steroids. In addition, EMEPMP has been shown to have antioxidant and anti-inflammatory activities in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMEPMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the various synthesis methods can be used to produce a range of different compounds. In addition, EMEPMP is relatively stable and can be stored for long periods of time without significant degradation. However, EMEPMP is also relatively expensive, and the various synthesis methods can be time-consuming and require specialized equipment.
Direcciones Futuras
There are several potential future directions for research involving EMEPMP. One area of research is to further investigate its potential biochemical and physiological effects. In addition, further research could be done to investigate the potential applications of EMEPMP in the synthesis of various drugs and other compounds. Finally, research could be done to optimize the various synthesis methods for EMEPMP and to develop new synthesis methods.
Métodos De Síntesis
EMEPMP can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork-Zhao reaction. The Wittig reaction is the most common method for synthesizing EMEPMP, and involves the use of a phosphonium ylide to form an alkene from an aldehyde or ketone. The Horner-Wadsworth-Emmons reaction involves the use of an organometallic reagent to create an alkene from an aldehyde or ketone. Finally, the Stork-Zhao reaction involves the use of a palladium-catalyzed coupling reaction to form an alkene from an aldehyde or ketone.
Aplicaciones Científicas De Investigación
EMEPMP has a wide range of applications in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, EMEPMP is used as a precursor in the synthesis of various other compounds, such as steroids, terpenoids, and alkaloids. In pharmaceuticals, EMEPMP is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antifungals, and antibiotics. In biochemistry, EMEPMP is used as a substrate in enzyme-catalyzed reactions, such as the biosynthesis of fatty acids and steroids.
Propiedades
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-10-6-4-8-14(17)12-13-16(19)15-9-5-7-11-18(15)20-2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPKKJIROVGNF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


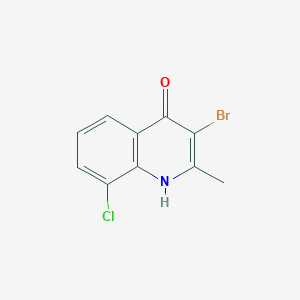



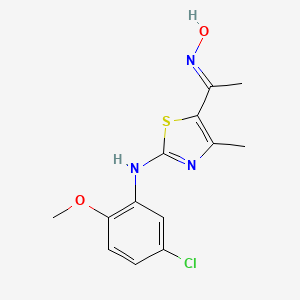

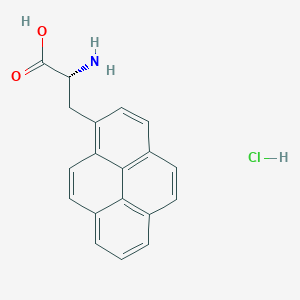
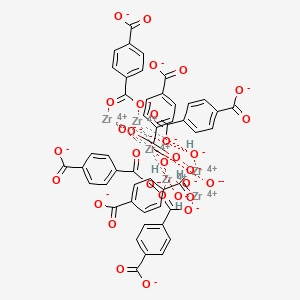
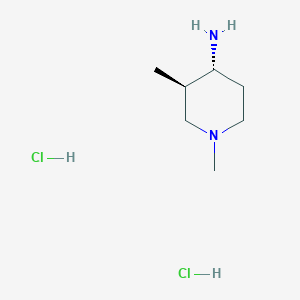
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)

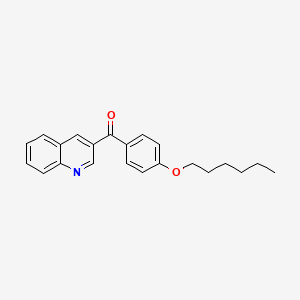
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6416577.png)